Aminocyclopyrachlor-methyl
CAS No.: 858954-83-3
Cat. No.: VC1920104
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 858954-83-3 |
---|---|
Molecular Formula | C9H10ClN3O2 |
Molecular Weight | 227.65 g/mol |
IUPAC Name | methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate |
Standard InChI | InChI=1S/C9H10ClN3O2/c1-15-9(14)6-5(10)7(11)13-8(12-6)4-2-3-4/h4H,2-3H2,1H3,(H2,11,12,13) |
Standard InChI Key | MDWRNPOBHVLALB-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=NC(=N1)C2CC2)N)Cl |
Canonical SMILES | COC(=O)C1=C(C(=NC(=N1)C2CC2)N)Cl |
Introduction
Chemical Identity and Structure
Aminocyclopyrachlor-methyl is classified as a pyrimidinecarboxylate ester that functions as the methyl ester of aminocyclopyrachlor. Its structure consists of a pyrimidine core substituted with specific functional groups that contribute to its herbicidal activity . The compound is formally identified as methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate .
Basic Chemical Information
The following table summarizes the fundamental chemical identification parameters of aminocyclopyrachlor-methyl:
Parameter | Value |
---|---|
CAS Registry Number | 858954-83-3 |
Molecular Formula | C9H10ClN3O2 |
Molecular Weight | 227.65 g/mol |
InChI Key | MDWRNPOBHVLALB-UHFFFAOYSA-N |
LogP | 1.53 |
Table 1: Chemical identification parameters of aminocyclopyrachlor-methyl
Physical and Chemical Properties
Aminocyclopyrachlor-methyl possesses distinct physical and chemical characteristics that influence its behavior in agricultural applications and environmental systems. One of its notable properties is the rapid hydrolysis to its parent compound, aminocyclopyrachlor, particularly in biological systems .
Structural Features
The compound contains several key structural features:
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A pyrimidine ring as the core structure
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A methyl ester group at position 4
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A chloro substituent at position 5
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An amino group at position 6
These structural elements collectively contribute to its herbicidal properties and its mode of action as a synthetic auxin.
Mode of Action and Agricultural Applications
Aminocyclopyrachlor-methyl functions as a synthetic auxin herbicide, mimicking the naturally occurring plant growth hormone indole acetic acid. This mechanism disrupts normal plant growth processes, leading to uncontrolled and disorganized cell division and elongation .
Agricultural Uses
This compound was developed primarily for:
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Pre-emergent and post-emergent control of broadleaf weeds
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Management of woody vegetation
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Application in non-food use sites including rights of way, wildlife management areas, recreational areas, turf/lawns, golf courses, and sod farms
The compound was conditionally registered as a component of Imprelis by DuPont in August 2010 and first used in Fall 2010 .
Analytical Methods for Detection and Quantification
Sophisticated analytical methods have been developed for the detection and quantification of aminocyclopyrachlor-methyl in environmental samples. These methods primarily utilize liquid chromatography coupled with mass spectrometry.
Extraction and Sample Preparation
The following extraction procedures have been validated:
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For water samples: solid phase extraction using mixed-mode cation exchange/reverse phase retention
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For soil samples: solvent extraction followed by solid phase extraction cleanup
Instrumental Analysis
High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC/MS/MS) with electrospray ionization is the preferred method for detection and quantification, with the following parameters:
Parameter | Value for Water | Value for Soil |
---|---|---|
Limit of Quantitation (LOQ) | 0.10 ng/mL (ppb) | 1.0 ng/g |
Limit of Detection (LOD) | 1 ng/L (ppt) | 10 ng/kg |
Column Type | Luna Phenyl-Hexyl or equivalent | Same |
Mobile Phase | 0.1% formic acid in water/acetonitrile gradient | Same |
Detection Mode | Positive ion mode | Same |
Monitored Transitions | Multiple reaction monitoring (MRM) | Same |
Table 2: Analytical parameters for aminocyclopyrachlor-methyl detection
A noteworthy aspect of the analytical methodology is the use of external standards prepared in neat solvents for quantitation, which provides acceptable accuracy with no significant matrix effects observed during method validation .
Environmental Fate and Behavior
The environmental behavior of aminocyclopyrachlor-methyl is characterized by its transformation to the parent compound aminocyclopyrachlor. This hydrolysis occurs rapidly in both environmental and biological systems.
Metabolism and Toxicology
The metabolic fate of aminocyclopyrachlor-methyl has been studied primarily in laboratory animals, with a focus on understanding its absorption, distribution, metabolism, and excretion.
Metabolism in Mammals
Studies in rats have revealed that:
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After oral administration, aminocyclopyrachlor-methyl is rapidly hydrolyzed to aminocyclopyrachlor
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Low concentrations of the methyl ester were detected in urine (0.10% in males, 0.08% in females) and bile (0.003% in males) only during the first 6 hours post-dosing
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The parent compound, aminocyclopyrachlor, was the predominant metabolite
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No additional metabolism of aminocyclopyrachlor-methyl was observed under study conditions
The proposed metabolic pathway in rats primarily involves hydrolysis of the methyl ester to form aminocyclopyrachlor. Another metabolite designated as IN-LXT69 was detected in low levels in 90-day rat and dog studies .
Toxicological Profile
Limited toxicological information is available specifically for aminocyclopyrachlor-methyl from the search results, but the compound is described as having low toxicity . The available toxicity data includes:
Study Type | Results |
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Mammalian Cell Cytogenetics | No significant increases in structural or numerical aberrations observed |
Genotoxicity | Considered unlikely to be genotoxic based on available assays |
Carcinogenicity | Not considered carcinogenic in mice or rats |
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, and elimination patterns of aminocyclopyrachlor-methyl.
Plasma and Red Blood Cell Distribution
In rat studies with radiolabeled compound at doses of 25 and 500 mg/kg bw, the following pharmacokinetic parameters were observed:
Parameter | 25 mg/kg bw dose | 500 mg/kg bw dose | ||||||
---|---|---|---|---|---|---|---|---|
Male | Female | Male | Female | |||||
Mean | SD | Mean | SD | Mean | SD | Mean | SD | |
Cmax (µg eq/g) | 20.0 | 7.4 | 16.7 | 0.8 | 126.0 | 14.9 | 113.9 | 27.6 |
Tmax (h) | 0.3 | 0.0 | 0.3 | 0.0 | 0.4 | 0.1 | 0.5 | 0.0 |
Table 4: Mean pharmacokinetic parameters in plasma following a single oral dose of 14C-labelled aminocyclopyrachlor-methyl
Peak concentrations of radioactivity in red blood cells were 36–49% of those observed in plasma, indicating very limited potential for binding to red blood cells .
Agricultural Importance and Ecological Considerations
Aminocyclopyrachlor-methyl and its acid form (aminocyclopyrachlor) have raised some ecological concerns that warrant consideration in their agricultural application.
Persistence and Non-Target Effects
Studies have documented several important ecological considerations:
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Residual effects on sensitive plant species have been observed
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In controlled greenhouse tests, mulch from trees previously exposed to aminocyclopyrachlor contained 4.7 to 276 ppb of the compound and caused visible damage to tomato plants
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As with related compounds like aminopyralid, contaminated soil, mulch, or compost should be excluded from sensitive crops or gardens
These findings underscore the importance of careful application and management practices when using this herbicide, particularly in areas where sensitive non-target species may be present.
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